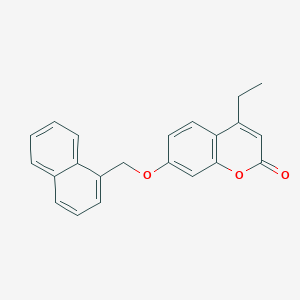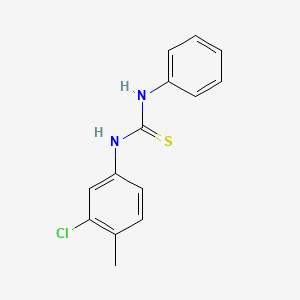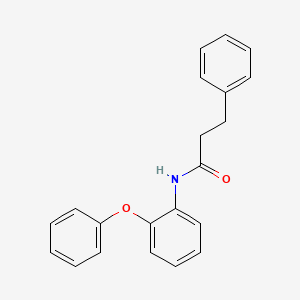
6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as DPH, is a synthetic compound that belongs to the family of isoquinoline derivatives. DPH has been studied for its potential pharmacological properties, including its ability to act as a dopamine D2 receptor antagonist, and as an antipsychotic agent.
Mécanisme D'action
6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonergic and noradrenergic systems. The exact mechanism of action of 6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is still not fully understood.
Biochemical and Physiological Effects:
6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been shown to modulate the activity of the serotonergic and noradrenergic systems. 6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to decrease locomotor activity in rats, which is consistent with its potential antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is its high affinity for dopamine D2 receptors, which makes it a potentially useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential avenue of research is to further investigate its potential as an antipsychotic agent and its mechanism of action. Another potential area of research is to explore its potential as an anxiolytic and antidepressant agent. Additionally, further studies are needed to determine the safety and efficacy of 6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in humans.
Méthodes De Synthèse
The synthesis of 6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves the reaction of 2,3-dimethoxybenzaldehyde with ammonium thiocyanate in the presence of sodium methoxide. The resulting product is then reacted with aniline to yield 6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. The overall yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been studied for its potential pharmacological properties, particularly as an antipsychotic agent. It has been shown to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. 6,7-dimethoxy-N-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-21-16-10-13-8-9-20(12-14(13)11-17(16)22-2)18(23)19-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYQOPSEGQPMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=S)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796044.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)
![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)

![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)